molecular formula C15H27Cl2N5O B2933154 N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1351585-24-4

N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2933154
CAS No.: 1351585-24-4
M. Wt: 364.32
InChI Key: YGHHPXQMDMVEPV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound that features a cyclopentyl group, an imidazole ring, and a piperazine moiety

Mechanism of Action

Target of Action

The primary target of N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This enzyme plays a crucial role in the esterification of cholesterol, a key step in the absorption and transport of dietary cholesterol.

Mode of Action

This compound acts as a potent inhibitor of ACAT-1 . It binds to the enzyme, preventing it from catalyzing the esterification of cholesterol. This inhibition disrupts the normal function of ACAT-1, leading to changes in cholesterol metabolism.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its high aqueous solubility . This property enhances its absorption and distribution in the body, contributing to its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-imidazole, which is then reacted with piperazine to form an intermediate. This intermediate is further reacted with cyclopentyl acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or chloroform and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, chloroform, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is unique due to its combination of a cyclopentyl group, an imidazole ring, and a piperazine moiety.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O.2ClH/c1-18-7-6-16-15(18)20-10-8-19(9-11-20)12-14(21)17-13-4-2-3-5-13;;/h6-7,13H,2-5,8-12H2,1H3,(H,17,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHHPXQMDMVEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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